molecular formula C9H15BrO4 B2843403 4-Tert-butyl 1-methyl 2-bromosuccinate CAS No. 914224-29-6

4-Tert-butyl 1-methyl 2-bromosuccinate

Cat. No. B2843403
CAS RN: 914224-29-6
M. Wt: 267.119
InChI Key: RMYNMVDLUFHECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Tert-butyl 1-methyl 2-bromosuccinate” is a chemical compound with the molecular formula C9H15BrO4 . It has a molecular weight of 267.12 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “4-Tert-butyl 1-methyl 2-bromosuccinate” is 1S/C9H15BrO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5H2,1-4H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-Tert-butyl 1-methyl 2-bromosuccinate” is a liquid at room temperature . It has a boiling point of 262.1±20.0 C at 760 mmHg . It should be stored at 4C .

Scientific Research Applications

Bromination and Halogenation Reactions

Studies have demonstrated the use of tert-butyl and related bromosuccinate compounds in bromofluorination reactions, where they serve as sources for vicinal bromofluorides in organic synthesis. For instance, the bromofluorination of double bonds using N-bromoimides and tetra-N-butylammonium fluoride has been shown to yield bromofluorides in acceptable yields, illustrating the utility of these compounds in introducing halogen atoms into organic molecules in a controlled manner (Maeda, Abe, & Kojima, 1987).

Synthesis of Enantiomerically Pure Compounds (EPC)

The preparation of novel electrophilic building blocks for the synthesis of EPCs has been described, highlighting the utility of tert-butyl-based compounds in the creation of chiral derivatives of pyruvic acid and other carboxylic acids. This application underscores their significance in the development of asymmetric synthesis methods, contributing to the production of compounds with specific chirality, which is crucial in pharmaceutical synthesis (Zimmermann & Seebach, 1987).

Organic Synthesis and Functional Group Transformations

Tert-butyl sulfoxide has been used as a starting point for the synthesis of a wide range of sulfinyl-containing compounds. Activation of sulfoxides bearing a tert-butyl group with N-bromosuccinimide (NBS) under acidic conditions followed by treatment with various nucleophiles allows for the synthesis of sulfinic acid amides, new sulfoxides, and sulfinic acid esters. This showcases the adaptability of tert-butyl-based compounds in organic synthesis, facilitating the introduction of sulfinyl groups into different molecules for further chemical transformations (Wei & Sun, 2015).

Safety and Hazards

“4-Tert-butyl 1-methyl 2-bromosuccinate” is labeled with the GHS07 pictogram, indicating that it can be harmful . It has hazard statements H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .

Future Directions

As “4-Tert-butyl 1-methyl 2-bromosuccinate” is used for research purposes , future directions would likely involve its use in various chemical reactions and studies to understand its properties and potential applications better.

properties

IUPAC Name

4-O-tert-butyl 1-O-methyl 2-bromobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYNMVDLUFHECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl 1-methyl 2-bromosuccinate

CAS RN

914224-29-6
Record name 4-tert-butyl 1-methyl 2-bromobutanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.